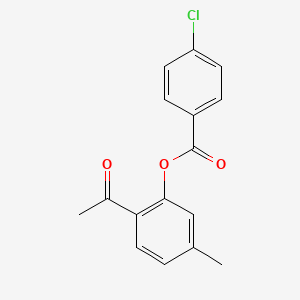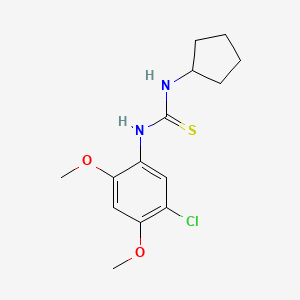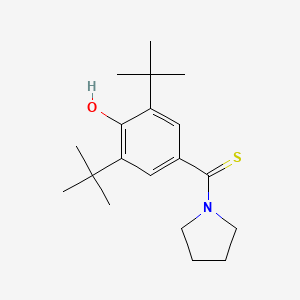
2-ethyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide, also known as EDDPIC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDDPIC is a heterocyclic compound that belongs to the family of isoindolinecarbohydrazides.
作用機序
The mechanism of action of 2-ethyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells and inhibits the growth of bacteria and fungi. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of 2-ethyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide is its unique structure, which makes it an attractive target for drug design and material science. This compound has also been found to have a broad spectrum of activity against cancer cells, bacteria, and fungi. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for research related to 2-ethyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide. One area of research is the development of new drugs based on this compound. Its unique structure and mechanism of action make it an attractive target for drug design. Another area of research is the development of new materials based on this compound. Its ability to form hydrogen bonds and its unique structure make it a potential candidate for the development of new materials with specific properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 2-ethyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide involves the reaction of 3-pyridinecarboxylic acid hydrazide with 5-isoindolinecarboxylic acid anhydride in the presence of acetic anhydride and acetic acid. The reaction proceeds at a temperature of 100-110°C for 6 hours to yield this compound as a white solid.
科学的研究の応用
2-ethyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating that it induces apoptosis in cancer cells. This compound has also been found to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
In drug discovery, this compound has been used as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it an attractive target for drug design. This compound has also been used in the development of nanoparticle-based drug delivery systems.
In material science, this compound has been used as a building block for the synthesis of new materials. Its ability to form hydrogen bonds and its unique structure make it a potential candidate for the development of new materials with specific properties.
特性
IUPAC Name |
2-ethyl-1,3-dihydroxy-N-(pyridine-3-carbonylimino)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-2-21-16(24)12-6-5-10(8-13(12)17(21)25)14(22)19-20-15(23)11-4-3-7-18-9-11/h3-9,24-25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEXECKBWPJSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C=CC(=CC2=C1O)C(=O)N=NC(=O)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)


![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)


![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)



